(1-Methylcyclopropyl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(1-methylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3,(H2,6,7,8) |
InChI Key |
GRPVQHNSHNGSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
Structural Motif Significance in Contemporary Organic Chemistry
The academic interest in (1-Methylcyclopropyl)methanesulfonamide can be understood by dissecting the importance of its two primary structural components. Both the cyclopropylamine (B47189) scaffold and the sulfonamide group are well-established players in drug discovery and development, valued for the specific physicochemical properties they impart to a molecule.
The cyclopropyl (B3062369) ring is the smallest stable carbocyclic system, and its inclusion in molecular design is a sophisticated strategy to modulate a compound's properties. scientificupdate.comresearchgate.net The three-membered ring is characterized by significant angle strain and C-C bonds with enhanced π-character, distinguishing it from larger, more flexible alkyl groups. longdom.orgnih.gov In recent years, there has been a notable increase in the use of the cyclopropyl ring in drug candidates advancing through clinical trials. nih.gov
The key contributions of the cyclopropyl fragment in medicinal chemistry include:
Metabolic Stability: The C-H bonds on a cyclopropane (B1198618) ring are generally stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to improved pharmacokinetic profiles.
Conformational Rigidity: The planar and rigid nature of the ring can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target and may enhance potency and selectivity. nih.gov
Bioisosterism: The cyclopropyl group is frequently employed as a bioisostere for other common chemical groups, such as vinyl or isopropyl groups. scientificupdate.com This substitution can maintain or improve biological activity while favorably altering other properties like solubility or metabolic fate.
Improved Physicochemical Properties: The unique electronics of the ring can influence the pKa of adjacent functional groups and modulate a molecule's lipophilicity, which can in turn affect properties like membrane permeability and plasma clearance. nih.gov
The addition of a methyl group at the C1-position, creating a quaternary carbon center, further enhances conformational restriction and can provide an additional vector for steric interactions or serve to block a potential site of metabolism.
| Property | Cyclopropyl | Isopropyl | Vinyl |
|---|---|---|---|
| Geometry | Planar, rigid | Tetrahedral, flexible rotation | Planar, rigid |
| Hybridization (approx.) | sp²-like C-C bonds | sp³ | sp² |
| Metabolic Profile | Generally more stable | Susceptible to oxidation | Susceptible to epoxidation |
| Common Application | Rigid linker, metabolic blocker | Hydrophobic filler | Hydrogen bond acceptor (π-system) |
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously appearing in the sulfa class of antibiotics. researchgate.net The N-acylsulfonamide group and its variants are found in numerous marketed drugs. nih.gov The methanesulfonamide (B31651) group, specifically, is valued for several key characteristics:
Metabolic Robustness: The sulfonamide bond is significantly more resistant to enzymatic hydrolysis in biological systems compared to the more common amide bond, enhancing the metabolic stability of drug candidates. researchgate.net
Hydrogen Bonding Capability: The sulfonamide group contains two hydrogen bond acceptors (the sulfonyl oxygens) and, in the case of a secondary sulfonamide like this compound, one hydrogen bond donor (the N-H proton). These features allow for strong, directional interactions with biological targets. ashp.org
Improved Pharmacokinetics: The incorporation of a sulfonamide moiety can improve the pharmacokinetic properties of a molecule. For instance, studies have shown that methyl sulfonamide substituents can significantly enhance aqueous solubility and cell permeability, leading to improved oral bioavailability. rsc.org
Chemical Versatility: The sulfonamide nitrogen can be readily alkylated or acylated, and the group serves as a reliable synthetic handle in organic synthesis. mdpi.com
The combination of the rigid, metabolically robust 1-methylcyclopropyl group with the polar, hydrogen-bonding methanesulfonamide moiety creates a compound with a fascinating profile of steric and electronic features that are highly desirable in modern drug design. reachemchemicals.com
Overview of Research Trajectories in Advanced Synthesis and Mechanistic Understanding
Classical Synthetic Routes to Sulfonamide and Cyclopropane Moieties
The traditional synthesis of molecules like this compound relies on well-established methods for the formation of sulfonamides and cyclopropanes. These routes are often characterized by their reliability and the availability of starting materials.
Strategies for Carbon-Sulfur Bond Formation
The formation of the sulfonamide linkage is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. wpmucdn.com The most prevalent method for creating a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine. elsevierpure.com In the context of synthesizing this compound, this would typically involve the reaction of methanesulfonyl chloride with (1-methylcyclopropyl)amine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, sulfonamides can be synthesized from thiols through an oxidative chlorination process followed by reaction with an amine. nih.gov Other methods include the use of sulfonic acids or their salts, which can be converted to sulfonamides under various conditions, including microwave irradiation. nih.gov The choice of method often depends on the availability of the starting materials and the functional group tolerance of the substrate.
Table 1: Comparison of Classical Methods for Sulfonamide Synthesis
| Starting Material | Reagents | Key Features |
|---|---|---|
| Amine and Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | Most common and direct method. elsevierpure.com |
| Thiol | Oxidizing agent (e.g., NaOCl), then amine | Involves in situ formation of sulfonyl chloride. nih.gov |
| Sulfonic Acid/Salt | Activating agent, then amine | Can be facilitated by microwave irradiation. nih.gov |
Cyclopropane Ring Construction Techniques (e.g., Carbenoid Additions, Cascade Reactions)
The construction of the cyclopropane ring is another critical aspect of the synthesis. A variety of methods are available for this transformation, with carbenoid additions being among the most common. The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and reliable method for the cyclopropanation of alkenes. nih.govwikipedia.org For the synthesis of the 1-methylcyclopropyl moiety, an appropriate alkene precursor such as 2-methylpropene could be subjected to Simmons-Smith conditions. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com
Another powerful technique involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. wikipedia.org Catalysts based on rhodium, copper, and palladium are frequently employed for this purpose. nih.govacs.org These reactions can be highly efficient and offer a degree of control over the stereochemistry of the resulting cyclopropane.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single step, also provide an elegant route to cyclopropanes. nih.gov These reactions can be initiated by various means, leading to the formation of complex polycyclic systems containing a cyclopropane ring. For instance, a Michael Initiated Ring Closure (MIRC) reaction can be employed to construct highly substituted cyclopropanes. rsc.org
Table 2: Overview of Cyclopropane Construction Techniques
| Method | Key Reagents/Catalysts | Characteristics |
|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, good for unfunctionalized alkenes. nih.gov |
| Transition-Metal Catalyzed Decomposition of Diazo Compounds | Diazo compounds, Rh, Cu, or Pd catalysts | High efficiency, potential for stereocontrol. acs.org |
| Cascade Reactions (e.g., MIRC) | Varies depending on the specific cascade | Forms complex structures in a single step. rsc.org |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound, where the chirality can be centered at the cyclopropane ring or potentially at the sulfur atom, requires the use of stereoselective methods.
Asymmetric Cyclopropanation Methodologies
Asymmetric cyclopropanation is a well-developed field that allows for the enantioselective synthesis of chiral cyclopropanes. One common strategy involves the use of chiral catalysts in the transition-metal-catalyzed decomposition of diazo compounds. Chiral rhodium(II) carboxylates and prolinates are particularly effective for these transformations, often providing high levels of both diastereoselectivity and enantioselectivity. acs.org For example, rhodium(II) N-(arylsulfonyl)prolinate catalysts have been successfully used in the asymmetric cyclopropanation of alkenes with vinyldiazomethanes. acs.org
The asymmetric Simmons-Smith reaction is another valuable tool. This can be achieved by using stoichiometric chiral additives or by employing a chiral auxiliary attached to the alkene substrate. wiley-vch.de For instance, the cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. wiley-vch.de Furthermore, catalytic enantioselective versions of the Simmons-Smith reaction have been developed using chiral ligands with titanium-TADDOLate complexes. acs.org
Table 3: Selected Asymmetric Cyclopropanation Methods
| Method | Chiral Source | Typical Enantioselectivity |
|---|---|---|
| Rhodium-Catalyzed Cyclopropanation | Chiral Rh(II) carboxylates/prolinates | Often >90% ee. acs.org |
| Asymmetric Simmons-Smith Reaction | Chiral auxiliaries or stoichiometric chiral additives | Can achieve high diastereoselectivity. wiley-vch.de |
| Catalytic Asymmetric Simmons-Smith | Chiral ligands (e.g., with Ti-TADDOLate) | Up to 97:3 er for certain substrates. acs.org |
Enantioselective Sulfonamide Formation
While less common than generating chirality on carbon centers, the formation of chiral sulfonamides, particularly those with axial chirality, is an emerging area of research. researchgate.net Enantioselective methods for the synthesis of centrally chiral sulfonamides are also being developed. One approach involves the enantioselective hydroamination of alkenes with sulfonamides, which can be achieved using proton-coupled electron transfer (PCET) with a chiral phosphoric acid catalyst. nih.govacs.org This method has been shown to produce enantioenriched pyrrolidines from sulfonamide-containing alkenes with high enantioselectivity.
Palladium-catalyzed enantioselective hydroamination of allenes with sulfonamides has also been reported as a method to construct axially chiral sulfonamides. acs.orgacs.org Additionally, catalytic enantioselective N-allylation of secondary sulfonamides using a chiral palladium catalyst can lead to the formation of N-C axially chiral sulfonamides. nih.gov
Modern Synthetic Advancements
Recent years have seen the development of new and innovative methods for both C-S bond formation and cyclopropane synthesis, driven by the need for milder, more efficient, and environmentally benign processes.
In the realm of sulfonamide synthesis, visible light-mediated desulfonylative transformations have emerged as a powerful tool for C-C bond formation, and related photoredox catalysis is being explored for C-S bond formation. nih.govrsc.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.
For cyclopropane synthesis, advancements in catalysis have led to the development of new catalyst systems with improved activity and selectivity. For example, iron-catalyzed cyclopropanation of unactivated alkenes with non-stabilized carbenes has been reported, expanding the scope of accessible cyclopropane structures. nih.gov Furthermore, cascade reactions continue to be a fertile ground for innovation, with new catalytic systems enabling the construction of complex cyclopropane-containing molecules in a single step. kyoto-u.ac.jpnih.gov For instance, gold(I)-catalyzed cascade cyclization reactions of allenynes have been developed for the synthesis of fused cyclopropanes. kyoto-u.ac.jp
Flow Chemistry Applications in Sulfonamide Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages for chemical synthesis, including improved safety, better reaction control, and easier scalability. ucd.ieamt.uk For processes involving hazardous reagents or highly exothermic reactions, flow chemistry provides a safer alternative to traditional batch processing due to the small reaction volumes and superior heat transfer. ucd.iemdpi.com Multi-step syntheses of various APIs have been successfully demonstrated in continuous flow systems, often integrating reaction, separation, and purification steps. nih.govresearchgate.net
Green Chemistry Principles in Synthetic Design
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com
Atom Economy Maximization
Atom economy, a central concept of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comacs.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.orgjk-sci.com In multi-step syntheses, evaluating the atom economy of each step helps identify inefficiencies and opportunities for process optimization. The synthesis of cyclopropyl sulfonamide mentioned above, for instance, involves substitution and elimination steps, which typically have lower atom economy than addition or rearrangement reactions due to the formation of byproducts (e.g., lithium chloride, triethylamine hydrochloride, and products from the cleaved tert-butyl group).
Catalytic Approaches and Reagent Design
The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and energy-efficient than stoichiometric processes. jk-sci.com In sulfonamide synthesis, various catalytic methods have been developed to form the crucial S-N bond, often utilizing copper-based catalysts due to their low cost and toxicity. jsynthchem.com The design of reagents also plays a role; for example, using safer and more environmentally benign alternatives to hazardous chemicals, as demonstrated by the switch from trifluoroacetic acid to formic acid in the cyclopropyl sulfonamide synthesis. google.com
Waste Minimization Strategies
Waste prevention is the first principle of green chemistry. mdpi.com Strategies include using catalytic methods, optimizing reactions to improve yield and selectivity, and choosing solvents that are less toxic and can be recycled. unibo.it Performing multi-step syntheses in a "one-pot" or telescoped manner, as described for cyclopropyl sulfonamide, minimizes waste by eliminating the need for intermediate workup and purification steps, which reduces solvent and material consumption. google.com
Derivatization Strategies of the Sulfonamide Scaffold
There is no specific information available on the derivatization of the "this compound" scaffold. In general, the sulfonamide functional group itself can be a point for derivatization. The hydrogen on the sulfonamide nitrogen is acidic and can be alkylated or acylated under appropriate basic conditions. Furthermore, if the scaffold were part of a larger molecule containing other functional groups (e.g., aromatic rings), those sites could be modified through various organic reactions to produce a library of related compounds. For example, literature describes the reaction of methanesulfonamide with other complex molecules to produce new derivatives. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclopropyl Methanesulfonamide
Reactivity Profiles of the Sulfonamide Functional Group
The sulfonamide functional group, with the general structure R−S(=O)₂−NR₂, is a cornerstone in medicinal and materials chemistry. psu.edu By itself, the sulfonamide group is considered relatively unreactive. psu.edu Its structure, featuring a sulfonyl group (O=S=O) attached to an amine, is rigid, which contributes to the typically crystalline nature of sulfonamide-containing compounds. psu.edu
The primary reactions associated with the sulfonamide group involve the nitrogen atom and its substituents. The N-H bond in a primary or secondary sulfonamide is acidic and can be deprotonated by a base. The classic laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. psu.edu
While the sulfonamide group itself is stable, its electronic influence is significant. The strong electron-withdrawing nature of the sulfonyl group (SO₂) decreases the basicity and nucleophilicity of the adjacent nitrogen atom compared to a typical amine. This electronic effect plays a crucial role in modulating the reactivity of the adjacent (1-methylcyclopropyl) group.
Cyclopropane (B1198618) Ring Strain and its Influence on Reactivity
The cyclopropane ring is characterized by substantial ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. This deviation, known as angle strain, results in poor overlap of the carbon orbitals, leading to weaker, "bent" C-C bonds. nih.gov Additionally, the planar nature of the three-membered ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating torsional strain. researchgate.net
This inherent strain, estimated to be around 28 kcal/mol for the parent cyclopropane, renders the ring significantly more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane. researchgate.net The high strain energy makes the cyclopropane ring susceptible to reactions that lead to ring-opening, as this relieves the strain and forms more stable, acyclic products. nih.gov Consequently, cyclopropanes can undergo a variety of addition reactions, often initiated by electrophiles, radical species, or transition metals, where the C-C bonds of the ring are cleaved. nih.govnih.gov In (1-Methylcyclopropyl)methanesulfonamide, this latent reactivity of the cyclopropane ring is the primary driver for its unique transformation pathways.
Exploration of Novel Reaction Pathways Involving this compound
While specific reaction pathways for this compound are not extensively documented, its reactivity can be inferred from studies on structurally analogous N-cyclopropylamides and N-aryl cyclopropylamines. These studies reveal that the nitrogen atom attached to the cyclopropyl (B3062369) ring is a key handle for initiating ring-opening transformations through various mechanisms.
Lewis Acid-Catalyzed Rearrangements: N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions when treated with a Lewis acid such as aluminum chloride (AlCl₃). rsc.org This protocol could provide a pathway to N-(2-chloropropyl)amides or cyclic 5-methyl-2-oxazolines. rsc.org By analogy, treating this compound with a Lewis acid could trigger a similar rearrangement, leading to novel acyclic or heterocyclic sulfonamide derivatives.
Photochemical and Oxidative Ring-Opening Cycloadditions: A particularly promising avenue for reactivity involves single-electron transfer (SET) processes. N-aryl cyclopropylamines, for instance, undergo formal [3+2] cycloadditions with α,β-unsaturated carbonyl compounds under photochemical conditions, without the need for an external photocatalyst. chemrxiv.orgchemrxiv.org This reaction proceeds via photo-induced electron transfer from the amine to the carbonyl compound, generating a radical cation on the nitrogen. This intermediate then undergoes rapid ring-opening (β-scission) to form a distonic radical cation, which subsequently engages in the cycloaddition. chemrxiv.org Similarly, enzymatic oxidation of N-cyclopropylamines has been shown to proceed through an aminium cation radical, which exclusively leads to the fragmentation of the cyclopropyl ring. nih.gov
These precedents suggest that this compound could be a substrate for similar SET-initiated reactions, reacting with suitable electron acceptors under photochemical or oxidative conditions to generate a variety of functionalized products.
| Reaction Type | Key Reagent/Condition | Analogous System | Potential Product Type | Reference |
|---|---|---|---|---|
| Lewis Acid-Catalyzed Rearrangement | AlCl₃ | N-cyclopropylamides | Ring-opened halo-sulfonamides or heterocyclic sulfonamides | rsc.org |
| Photochemical [3+2] Cycloaddition | UV light, α,β-unsaturated carbonyl | N-aryl cyclopropylamines | Aminocyclopentane derivatives | chemrxiv.orgchemrxiv.org |
| Oxidative Ring Fragmentation | Oxidizing agent (e.g., HRP/H₂O₂) | N-cyclopropyl-N-methylaniline | Acyclic sulfonamide derivatives | nih.gov |
Mechanistic Studies of Transformation Processes
The transformation of this compound is best understood by examining the mechanisms elucidated for its structural analogues. The key step in the most notable transformations is the cleavage of a C-C bond in the strained cyclopropane ring, which can be initiated by different intermediates.
Mechanism of Lewis Acid-Catalyzed Rearrangement: For N-cyclopropylamides, the reaction with AlCl₃ is proposed to proceed through the formation of an "Heine-type" aziridine (B145994) intermediate. The Lewis acid coordinates to the carbonyl oxygen (or, in our case, a sulfonyl oxygen), activating the molecule. This is followed by an intramolecular rearrangement where the nitrogen attacks one of the cyclopropyl carbons, cleaving the bond between the two other cyclopropyl carbons and forming a transient, protonated aziridine species. This strained intermediate is then opened by a nucleophile (e.g., a chloride ion from the Lewis acid), yielding the final ring-opened product. rsc.org
Mechanism of SET-Initiated Ring-Opening: In photochemical or oxidative processes, the mechanism avoids cationic intermediates in favor of radical species. The process is initiated by a single-electron transfer from the nitrogen lone pair to a photosensitizer, an oxidant, or a reaction partner, generating an aminium radical cation. chemrxiv.orgnih.gov This step is critical as it places a radical cation adjacent to the strained ring.
The subsequent step is the rapid and irreversible β-scission of one of the cyclopropyl C-C bonds. This homolytic cleavage is highly favorable as it relieves the significant ring strain. The fragmentation of the cyclopropyl ring results in the formation of a distonic radical cation—an intermediate where the radical and the cation are separated by several atoms. nih.gov The fate of this intermediate depends on the reaction conditions. In the presence of an alkene, it can add across the double bond to initiate a [3+2] cycloaddition. chemrxiv.org In the absence of such a trap, it may react with other species like molecular oxygen or undergo intramolecular cyclization. nih.gov
| Initiation Method | Key Intermediate | Ring-Opening Step | Driving Force | Reference |
|---|---|---|---|---|
| Lewis Acid (e.g., AlCl₃) | Activated complex, Aziridinium ion | Intramolecular nucleophilic attack by Nitrogen | Activation by Lewis Acid | rsc.org |
| Photochemical/Oxidative (SET) | Aminium radical cation | β-Scission (Homolytic cleavage) | Relief of ring strain | chemrxiv.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization of 1 Methylcyclopropyl Methanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (1-Methylcyclopropyl)methanesulfonamide, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are:
Sulfonamide NH: A broad singlet whose chemical shift is highly dependent on solvent and concentration.
Sulfonyl Methyl Protons (SO₂-CH₃): A sharp singlet expected to appear in the range of δ 2.9–3.1 ppm. For comparison, the methyl protons in methanesulfonamide (B31651) appear at approximately 2.91 ppm in DMSO-d₆. chemicalbook.com
Cyclopropyl (B3062369) Methyl Protons (C-CH₃): A singlet corresponding to the three protons of the methyl group attached to the cyclopropyl ring, likely resonating around δ 1.3–1.4 ppm. This is consistent with data for similar structures like 1-methylcyclopropane-1-carboxylic acid. chemicalbook.com
Cyclopropyl Methylene (B1212753) Protons (CH₂): The four protons on the cyclopropyl ring are diastereotopic and are expected to appear as two complex multiplets in the upfield region, typically between δ 0.5 and 1.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments:
Sulfonyl Methyl Carbon (SO₂-CH₃): A signal expected around δ 40 ppm.
Quaternary Cyclopropyl Carbon (C-N): The carbon atom of the cyclopropyl ring bonded to the nitrogen and the methyl group is expected to have a chemical shift in the range of δ 30–35 ppm.
Cyclopropyl Methyl Carbon (C-CH₃): The methyl carbon attached to the ring is anticipated to resonate at approximately δ 20–25 ppm.
Cyclopropyl Methylene Carbons (CH₂): The two methylene carbons of the cyclopropyl ring should appear in the upfield region of the spectrum, typically around δ 15–20 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| SO₂-CH₃ | 2.9–3.1 (s, 3H) | SO₂-CH₃ | ~40 |
| NH | Variable (br s, 1H) | C-N (quaternary) | 30–35 |
| C(ring)-CH₃ | 1.3–1.4 (s, 3H) | C(ring)-CH₃ | 20–25 |
| CH₂(ring) | 0.5–1.0 (m, 4H) | CH₂(ring) | 15–20 |
s = singlet, br s = broad singlet, m = multiplet
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jchemrev.com It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. ucsf.edu For this compound (C₅H₁₁NO₂S), the monoisotopic mass is calculated to be 149.0510 Da.
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion would likely be observed as a protonated species [M+H]⁺ at m/z 150.0583 or as a sodium adduct [M+Na]⁺ at m/z 172.0399.
Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns useful for structural confirmation. Key fragmentation pathways would likely involve the cleavage of the relatively weak S-N bond and fragmentation of the cyclopropyl ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment | Notes |
|---|---|---|
| 150.0583 | [M+H]⁺ | Protonated molecular ion |
| 172.0399 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 86.0651 | [C₅H₈NH₂]⁺ | Fragment from S-N bond cleavage (1-methylcyclopropanaminium ion) |
| 79.9568 | [CH₃SO₂]⁺ | Fragment from S-N bond cleavage (methanesulfonyl cation) |
| 70.0651 | [C₄H₈N]⁺ | Loss of a methyl group from the [C₅H₈NH₂]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300–3200 | N-H stretch | Sulfonamide (R-SO₂-NH-R') |
| 3100–3000 | C-H stretch | Cyclopropyl C-H |
| 2980–2850 | C-H stretch | Alkyl C-H (methyl groups) |
| 1350–1315 | S=O asymmetric stretch | Sulfonamide |
| 1160–1140 | S=O symmetric stretch | Sulfonamide |
| ~900 | S-N stretch | Sulfonamide |
The presence of two strong absorption bands for the S=O stretches is a hallmark of the sulfonamide group, while the N-H stretch provides clear evidence of the secondary amide structure. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could determine precise bond lengths, bond angles, and torsional angles. springernature.com
While no public crystal structure for this specific compound is available, a crystallographic study would provide invaluable data. mdpi.com It would reveal the conformation of the methanesulfonamide group relative to the cyclopropyl ring and detail the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, that dictate the crystal packing. Studies on other sulfonamides have shown that the geometry around the sulfur atom is typically tetrahedral, and the conformation around the S-N bond is a key structural feature. researchgate.net
Table 4: Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |
| Bond Lengths | Precise distances between bonded atoms (e.g., S=O, S-N, C-N) |
| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-N-S) |
| Torsion Angles | Conformation of the molecule (e.g., rotation around the S-N bond) |
| Intermolecular Interactions | Details of hydrogen bonding and van der Waals forces in the crystal packing |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for purity analysis of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method would be well-suited for this compound. mdpi.com A typical setup would involve a C18 stationary phase column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Due to the lack of a strong chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and stability at the temperatures required for analysis. Given its molecular weight and polar functional groups, it may require derivatization to increase its volatility for optimal GC analysis. A GC-Mass Spectrometry (GC-MS) setup would be ideal, providing both separation and mass-based identification of the compound and any impurities. google.com
Table 5: Typical Chromatographic Conditions
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) | |
| Flow Rate | 1.0 mL/min | |
| Detection | ELSD or Mass Spectrometry (MS) | |
| GC | Column | Capillary column with a polar stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | Initial oven temperature ~80°C, ramped to ~250°C | |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Computational and Theoretical Investigations of 1 Methylcyclopropyl Methanesulfonamide
Quantum Mechanical Studies (e.g., Ab Initio, DFT)
Currently, there is a notable absence of publicly available research dedicated to the quantum mechanical investigation of (1-Methylcyclopropyl)methanesulfonamide. While methodologies such as ab initio calculations and Density Functional Theory (DFT) are powerful tools for elucidating the electronic properties of molecules, specific studies applying these techniques to this particular compound have not been reported in scientific literature. Such studies would be invaluable for providing a foundational understanding of its molecular characteristics.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure and molecular orbitals of this compound is not presently found in published research. An examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical in predicting the compound's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. Furthermore, a comprehensive molecular orbital analysis would offer insights into the bonding, anti-bonding, and non-bonding interactions within the molecule, contributing to a deeper understanding of its chemical behavior.
Conformational Analysis and Stability
Computational studies focused on the conformational analysis and stability of this compound are not currently available. A thorough investigation in this area would involve mapping the potential energy surface of the molecule to identify its various conformers and determine their relative stabilities. This would be crucial for understanding how the spatial arrangement of its atoms influences its physical and chemical properties.
Molecular Modeling and Simulation
Specific molecular modeling and simulation studies for this compound have not been documented in the accessible scientific literature. The application of such computational techniques would be instrumental in predicting its behavior under various conditions and its potential interactions with other molecules.
Prediction of Chemical Reactivity and Selectivity
There is no available research that employs molecular modeling to predict the chemical reactivity and selectivity of this compound. Such predictive studies are vital for understanding how the compound might behave in different chemical environments and for guiding the design of new synthetic pathways.
Reaction Mechanism Elucidation through Computational Pathways
The elucidation of reaction mechanisms involving this compound through computational pathways has not been a subject of published research. Computational chemistry offers powerful tools for mapping reaction coordinates and identifying transition states, which are essential for a detailed understanding of the mechanistic steps involved in its chemical transformations.
Application of Machine Learning in Predicting Reactivity and Synthetic Outcomes
The application of machine learning models to predict the reactivity and synthetic outcomes for this compound has not been reported. As machine learning becomes increasingly prevalent in chemical research, its future application could enable rapid screening of reaction conditions and prediction of product yields, thereby accelerating the discovery and optimization of synthetic routes involving this compound.
** 1 Methylcyclopropyl Methanesulfonamide As a Key Building Block in Complex Chemical Synthesis**
Incorporation into Diverse Organic Scaffolds
The versatility of (1-Methylcyclopropyl)methanesulfonamide allows for its incorporation into a wide array of organic scaffolds, which are the core structures of complex molecules. Synthetic chemists employ several strategies to integrate this building block into larger frameworks, such as heterocyclic systems that are prevalent in pharmaceuticals.
One common approach involves leveraging the nucleophilicity of the sulfonamide nitrogen. After deprotonation with a suitable base, the resulting sulfonamidate anion can displace a leaving group on an electrophilic scaffold. This method is frequently used in the synthesis of substituted purines, pyrimidines, and other nitrogen-containing heterocycles. For instance, reaction with a halogenated pyrimidine (B1678525) or purine (B94841) derivative can yield complex structures where the this compound group is appended to the heterocyclic core. This strategy has been successfully applied to generate libraries of potential kinase inhibitors. nih.gov
Another strategy involves forming the sulfonamide bond at a late stage of the synthesis. A scaffold already containing a primary or secondary amine can be reacted with (1-methylcyclopropyl)methanesulfonyl chloride. This approach is advantageous when the amine is a more readily available or synthetically accessible functional handle on the scaffold. Cyclic peptidosulfonamides, which can act as mimetics of peptide β-turns, can be synthesized using such methods, often employing solid-phase protocols followed by cyclization in solution. nih.gov
These methods enable the systematic introduction of the this compound unit into diverse molecular architectures, making it a key component in the generation of compound libraries for drug discovery.
Table 1: Representative Strategies for Incorporating Sulfonamide Moieties into Organic Scaffolds
| Scaffold Type | General Incorporation Strategy | Resulting Structure Example | Potential Application |
| Heterocycles (e.g., Purines) | Nucleophilic aromatic substitution using a pre-formed sulfonamide and a halo-heterocycle. | 2-((1-Methylcyclopropyl)methylsulfonamido)-6-alkoxypurine | Kinase Inhibitors |
| Peptidomimetics | Reaction of a scaffold-bound amine with (1-methylcyclopropyl)methanesulfonyl chloride. | Cyclic peptidosulfonamide hybrid | β-turn Mimetics |
| Benzene (B151609) Derivatives | Suzuki or Buchwald-Hartwig coupling of a functionalized benzene ring with a suitable derivative of the building block. | Aryl-sulfonamide | General Pharmaceutical Scaffolds |
Strategies for C(sp³)-Rich Fragment Integration
In contemporary drug discovery, there is a significant emphasis on moving away from flat, aromatic (sp²-hybridized) structures towards more three-dimensional molecules rich in sp³-hybridized carbon centers. These C(sp³)-rich molecules often exhibit improved solubility, greater metabolic stability, and higher selectivity for their biological targets. The 1-methylcyclopropyl group is an archetypal C(sp³)-rich fragment, acting as a rigid bioisostere for gem-dimethyl or tert-butyl groups while introducing a distinct spatial arrangement.
The integration of fragments like the 1-methylcyclopropyl group into molecular scaffolds has been advanced by modern cross-coupling methodologies. While traditional methods were often limited to sp²-sp² or sp²-sp³ couplings, recent breakthroughs have enabled robust sp³-sp³ and C(sp³)-H functionalization reactions. nih.gov
Strategies for integrating the (1-methylcyclopropyl) moiety include:
Transition Metal-Catalyzed Cross-Coupling: Precursors such as (1-methylcyclopropyl)boronic acid or its esters can be coupled with aryl or heteroaryl halides bearing a sulfonamide group (or a precursor) using palladium or nickel catalysts. This approach allows for the direct installation of the C(sp³)-rich fragment onto a wide range of scaffolds.
Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for generating radical intermediates under mild conditions. These methods can be used to functionalize C(sp³)-H bonds, potentially allowing for the direct arylation of a methyl group on a cyclopropane (B1198618) ring, or for the coupling of cyclopropyl-based radicals with other molecular fragments. researchgate.net
Cyclopropanation Reactions: The cyclopropane ring itself can be constructed directly onto a molecular scaffold at a late stage. For example, the reaction of an alkene with a carbene generated from a diazo compound in the presence of a rhodium or copper catalyst is a classic method for forming cyclopropanes. rsc.org
These advanced synthetic methods provide a toolkit for chemists to strategically place C(sp³)-rich fragments like 1-methylcyclopropyl onto complex molecules, thereby enhancing their drug-like properties. rsc.org
Development of Chiral Building Blocks from this compound
While this compound itself is an achiral molecule, the development of chiral analogs containing the 1-methylcyclopropyl motif is of high interest for creating stereochemically defined drug candidates. Asymmetric synthesis can introduce chirality either at the carbon atom attached to the sulfonamide group or by creating stereocenters on the cyclopropane ring itself.
Several modern strategies are employed for the asymmetric synthesis of chiral cyclopropanes:
Catalytic Asymmetric Cyclopropanation: This is one of the most powerful methods for creating chiral cyclopropanes. It involves the reaction of an alkene with a diazo compound or a similar carbene precursor in the presence of a chiral transition-metal catalyst, such as those based on rhodium, copper, or iron. mdpi.comiupac.org By carefully selecting the catalyst and ligands, chemists can control the absolute stereochemistry of the newly formed cyclopropane ring with high enantioselectivity.
Chemoenzymatic Strategies: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299) or nitric oxide dioxygenase, have been developed to catalyze the stereoselective formation of cyclopropane rings. nih.govacs.org These enzymatic methods can produce cyclopropyl (B3062369) ketones or boronate esters in high enantiomeric excess, which can then be chemically converted into a variety of chiral building blocks, including the corresponding sulfonamides. nih.gov
Use of Chiral Auxiliaries: In this classic approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as a cyclopropanation. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. rsc.org
These methods enable the creation of libraries of structurally diverse and enantiopure cyclopropane-containing building blocks, which are invaluable for the synthesis of single-enantiomer drugs. acs.org
Applications in the Synthesis of Biologically Relevant Molecules
The structural features of this compound make it an attractive building block for molecules designed to interact with biological systems. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and kinase inhibitors. nih.gov It can act as a hydrogen bond donor and acceptor, mimicking the phosphate (B84403) groups of ATP, which allows it to anchor a molecule within the active site of enzymes like kinases. ed.ac.uk
The 1-methylcyclopropyl group provides a rigid, lipophilic element that can fit into hydrophobic pockets within a protein's binding site. Its three-dimensional nature can lead to improved binding affinity and selectivity compared to flatter aromatic groups. The cyclopropyl moiety is found in a growing number of FDA-approved drugs, where it often enhances metabolic stability and modulates physicochemical properties. researchgate.net
The combination of these two groups in a single building block has been exploited in the synthesis of potent enzyme inhibitors, particularly for protein kinases, which are critical targets in oncology. ugr.es For example, novel classes of pyrazolopyrimidine-sulfonamides have been developed as dual inhibitors of Aurora kinase A and cyclin-dependent kinase 1 (CDK1), both of which are important in cell cycle regulation. nih.gov The incorporation of small, rigid groups like 1-methylcyclopropyl on the sulfonamide moiety allows for the fine-tuning of interactions within the ATP-binding pocket.
Table 2: Examples of Biologically Relevant Molecular Classes Utilizing Sulfonamide and Cyclopropyl Building Blocks
| Target Molecule Class | Biological Target(s) | Role of the this compound Moiety | Reference Example |
| Pyrazolopyrimidine Derivatives | Aurora Kinase A, CDK1 | The sulfonamide group forms key hydrogen bonds in the hinge region of the kinase, while the cyclopropyl group probes a nearby hydrophobic pocket. | Potent dual inhibitors for cancer therapy. nih.gov |
| 2-Arylaminopurine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | The sulfonamide acts as a critical hydrogen-bonding element. The cyclopropyl group can enhance potency and selectivity through steric interactions. | Selective CDK2 inhibitors. nih.gov |
| HMG-CoA Reductase Inhibitors | HMG-CoA Reductase | The sulfonamide group contributes to the overall polarity and binding interactions of the heptenoate side chain. | Analogs of cholesterol-lowering statins. nih.gov |
| PI3K/mTOR Dual Inhibitors | PI3K, mTOR | The sulfonamide group is a common feature in many kinase inhibitors, and the cyclopropyl group can be used to optimize scaffold interactions and properties. | Novel anticancer agents. mdpi.com |
Future Directions and Emerging Research Avenues for 1 Methylcyclopropyl Methanesulfonamide
Innovations in Sustainable Synthesis
The development of environmentally benign and efficient synthetic routes is a primary focus for the future production of (1-Methylcyclopropyl)methanesulfonamide and its analogs. Research is moving away from traditional methods that often rely on harsh reagents and transition-metal catalysts, towards more sustainable alternatives.
Key innovations include:
Photocatalysis: Transition-metal-free photocatalytic strategies are emerging as a powerful tool for constructing the sulfonamide bond. rsc.orgrsc.org These methods can utilize light to activate abundant, biomass-derived precursors like aryl triflates under mild, room-temperature conditions. rsc.orgrsc.org This approach avoids toxic reagents and represents a significant step towards greener chemical manufacturing. rsc.org A notable strategy involves the three-component coupling of aryl radicals, sulfur dioxide surrogates (such as K₂S₂O₅), and amines, offering a modular and efficient pathway to diverse sulfonamides. rsc.orgrsc.org
Biocatalysis: Nature provides sophisticated enzymatic machinery for creating complex molecules. The discovery of sulfonamide and sulfamate (B1201201) biosynthesis pathways in actinomycetes opens the door to using engineered enzymes as biocatalysts. nih.gov This approach offers the potential for highly selective syntheses under aqueous conditions, minimizing waste and energy consumption. A deeper understanding of these biosynthetic pathways could enable the development of novel biocatalysts for sulfonamide production. nih.gov
Sustainable Reagents and Solvents: For the cyclopropane (B1198618) portion of the molecule, research is focusing on scalable methods that work in sustainable solvents and avoid harsh additives. digitellinc.com One such method involves the use of heteroatom-stabilized cyclopropyl (B3062369) organobismuth nucleophiles in palladium-catalyzed cross-couplings, which can be performed at near-ambient temperatures and tolerate water. digitellinc.com
| Synthesis Strategy | Key Features | Potential Advantages |
| Photocatalysis | Transition-metal-free; uses light as an energy source; mild reaction conditions. rsc.orgrsc.org | Reduced reliance on heavy metals; lower energy input; increased safety. |
| Biocatalysis | Utilizes enzymes from natural sources (e.g., actinomycetes). nih.gov | High selectivity; operates in aqueous media; biodegradable catalysts. |
| Sustainable Cross-Coupling | Employs stable organometallic reagents in green solvents. digitellinc.com | Scalable; tolerates a wider range of functional groups and water; avoids harsh bases. |
Advanced Computational Design and Prediction
Computational chemistry and artificial intelligence are revolutionizing how new molecules are designed and optimized. For this compound, these in silico tools are crucial for predicting its properties, guiding the synthesis of new derivatives, and accelerating the discovery process.
Future research in this area will likely focus on:
Machine Learning (ML) for Property Prediction: ML algorithms, such as random forests and support vector machines (SVM), can be trained on large datasets of known compounds to predict the biological activity and physicochemical properties of new molecules. nih.govnih.gov These models can identify key molecular descriptors that correlate with desired outcomes, enabling the design of sulfonamide derivatives with improved characteristics. nih.gov Deep learning techniques are also being applied to automatically extract complex features from molecular data, leading to more accurate predictions. youtube.com
In Silico ADMET Screening: A significant cause of failure in drug development is poor pharmacokinetic profiles. researchgate.net Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound from its structure alone. researchgate.netnih.gov By applying Quantitative Structure-Activity Relationship (QSAR) models and other in silico approaches, researchers can prioritize derivatives of this compound that are most likely to have favorable drug-like properties, reducing the need for extensive and costly experimental testing. nih.govmdpi.com
Molecular Docking and Target Identification: Computational docking studies can simulate the interaction between a molecule and a biological target, such as a protein's active site. mdpi.com This provides insights into the binding mode and helps rationalize the compound's activity. Furthermore, "target fishing" algorithms can screen a molecule against databases of known proteins to identify potential new biological targets, opening up new therapeutic possibilities. mdpi.com
| Computational Approach | Application for this compound | Predicted Outcome |
| Machine Learning | Predict biological activity and physicochemical properties. nih.govnih.gov | Prioritization of candidates for synthesis; design of molecules with enhanced features. |
| In Silico ADMET | Evaluate drug-likeness and potential toxicity profiles computationally. researchgate.netnih.gov | Early identification of compounds with poor pharmacokinetics; reduced late-stage attrition. |
| Molecular Modeling | Simulate binding to protein targets and identify new potential targets. mdpi.com | Understanding of mechanism of action; discovery of new applications. |
Exploration of Unprecedented Chemical Transformations
The inherent reactivity of the strained cyclopropane ring and the versatility of the sulfonamide group provide fertile ground for discovering novel chemical reactions. Future research will explore new ways to selectively functionalize and transform this compound to create structurally complex and valuable molecules.
Promising areas of exploration include:
Strain-Release Driven Reactions: The cyclopropane ring possesses significant ring strain, which can be harnessed to drive unique chemical transformations. researchgate.net Research into the ring-opening and rearrangement reactions of cyclopropyl amides and ketones has shown that these strained rings can be selectively opened to form new carbocyclic and heterocyclic structures. researchgate.netacs.org Applying these concepts to this compound could lead to novel molecular scaffolds that are otherwise difficult to access.
Divergent Synthesis Strategies: Developing methods that allow for the divergent functionalization of a common intermediate is highly efficient. For cyclopropane-containing scaffolds, strategies such as sulfoxide-magnesium exchange can generate a stable cyclopropyl Grignard reagent. nih.gov This intermediate can then be trapped with a wide variety of electrophiles or used in cross-coupling reactions to install diverse functional groups directly onto the cyclopropyl ring. nih.gov
Novel Bond-Forming Methodologies: New catalytic systems continue to expand the toolkit of synthetic chemists. Recent advances in cobalt-catalyzed cyclopropanation provide practical and scalable routes to functionalized cyclopropanes. nih.gov For the sulfonamide portion, photocatalytic methods that enable "carboxylate to sulfinamide switching" offer a fundamentally new disconnection for synthesizing sulfonamides from readily available carboxylic acids. acs.org
| Transformation Type | Description | Potential Application |
| Ring-Opening/Rearrangement | Capitalizes on the inherent strain of the cyclopropane ring to induce skeletal reorganization. researchgate.netacs.org | Access to novel and complex molecular architectures. |
| Divergent Functionalization | Use of a common precursor to create a wide array of derivatives through selective reactions. nih.gov | Rapid generation of compound libraries for screening. |
| Photocatalytic Radical Reactions | Generation of radical intermediates under mild conditions to form C–S and S–N bonds. rsc.orgacs.org | Modular and efficient synthesis of diverse sulfonamide and sulfinamide structures. |
Integration into New Materials Science Paradigms
The sulfonamide functional group is not only important in medicinal chemistry but also serves as a versatile building block for advanced materials. Integrating this compound or its derivatives as monomers could lead to polymers with unique and tunable properties.
Emerging research avenues in this domain are:
Smart Polymers: Sulfonamide-containing polymers can exhibit responsiveness to external stimuli like pH and CO₂. acs.org Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined polymer architectures, including block copolymers. acs.orgrsc.org These "smart" materials could find applications in biomedical fields, such as vectors for targeted drug delivery. rsc.org
Functional Polyethers and Polyesters: The sulfonamide group can be incorporated into various polymer backbones. For instance, sulfonamide-functionalized poly(styrene oxide) has been synthesized via ring-opening polymerization. rsc.orgresearchgate.net Post-polymerization modification can transform the sulfonamide into a lithium sulfonate, creating an ionic polymer with potential use as a solid-state electrolyte in lithium batteries. rsc.org Similarly, the ring-opening copolymerization of N-sulfonyl aziridines with cyclic anhydrides or thioanhydrides can produce novel poly(thioester sulfonamide)s. nih.gov
Advanced Functional Materials: Arylsulfonamides are recognized as essential scaffolds in the broader field of materials science. rsc.org Their electronic properties and ability to participate in hydrogen bonding make them attractive components for creating materials with specific optical, electronic, or self-assembly characteristics. The unique sp³-rich cyclopropyl group could further influence the physical properties, such as morphology and solubility, of these materials.
| Material Type | Synthetic Method | Potential Application |
| pH-Responsive Polymers | RAFT Polymerization. acs.orgrsc.org | Biomedical vectors, sensors, controlled release systems. |
| Ionic Polymers | Ring-Opening Polymerization (ROP) and post-polymerization modification. rsc.orgresearchgate.net | Solid-state electrolytes for batteries, ion-exchange membranes. |
| Poly(thioester sulfonamide)s | Ring-Opening Copolymerization (ROCOP). nih.gov | Biodegradable materials, specialty polymers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
